

Spectroscopic Profile of Ethyl Cyclopropanecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl cyclopropanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **ethyl cyclopropanecarboxylate**, a valuable building block in organic synthesis and drug discovery. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by standardized experimental protocols.

Spectroscopic Data Summary

The empirical formula for **ethyl cyclopropanecarboxylate** is $C_6H_{10}O_2$, with a molecular weight of 114.14 g/mol. [1][2][3] Its structure has been elucidated and confirmed through the combined application of 1H NMR, ^{13}C NMR, IR, and MS techniques.

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The 1H NMR spectrum of **ethyl cyclopropanecarboxylate** provides distinct signals corresponding to the ethyl and cyclopropyl protons. The spectrum is typically recorded in deuterated chloroform ($CDCl_3$).

Table 1: 1H NMR Spectroscopic Data for **Ethyl Cyclopropanecarboxylate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.12	Quartet (q)	2H	7.1	-O-CH ₂ -CH ₃
1.55	Multiplet (m)	1H	-	-CH- (cyclopropyl)
1.25	Triplet (t)	3H	7.1	-O-CH ₂ -CH ₃
0.85	Multiplet (m)	4H	-	-CH ₂ -CH ₂ - (cyclopropyl)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, identifying the unique carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl Cyclopropanecarboxylate**

Chemical Shift (δ) ppm	Assignment
174.5	C=O (ester carbonyl)
60.5	-O-CH ₂ -
14.3	-CH ₃
12.8	-CH- (cyclopropyl)
8.5	-CH ₂ - (cyclopropyl)

IR (Infrared) Spectroscopy

The IR spectrum of **ethyl cyclopropanecarboxylate** reveals the presence of key functional groups, most notably the ester carbonyl.

Table 3: Key IR Absorption Bands for **Ethyl Cyclopropanecarboxylate**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
2985	Strong	C-H stretch (aliphatic)
1730	Strong	C=O stretch (ester)
1180	Strong	C-O stretch (ester)
1040	Medium	C-C stretch (cyclopropane)

MS (Mass Spectrometry)

Electron ionization mass spectrometry (EI-MS) of **ethyl cyclopropanecarboxylate** results in a characteristic fragmentation pattern that confirms its molecular weight and structure.[3]

Table 4: Major Fragments in the Mass Spectrum of **Ethyl Cyclopropanecarboxylate**

m/z	Relative Intensity (%)	Proposed Fragment
114	15	[M] ⁺ (Molecular Ion)
85	60	[M - C ₂ H ₅] ⁺
69	100	[C ₃ H ₅ CO] ⁺ (Base Peak)
41	85	[C ₃ H ₅] ⁺
29	40	[C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 10-20 mg of **ethyl cyclopropanecarboxylate** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

- Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used for analysis.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1.0 seconds.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2.0 seconds.
 - Temperature: 298 K.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A thin film of neat liquid **ethyl cyclopropanecarboxylate** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:

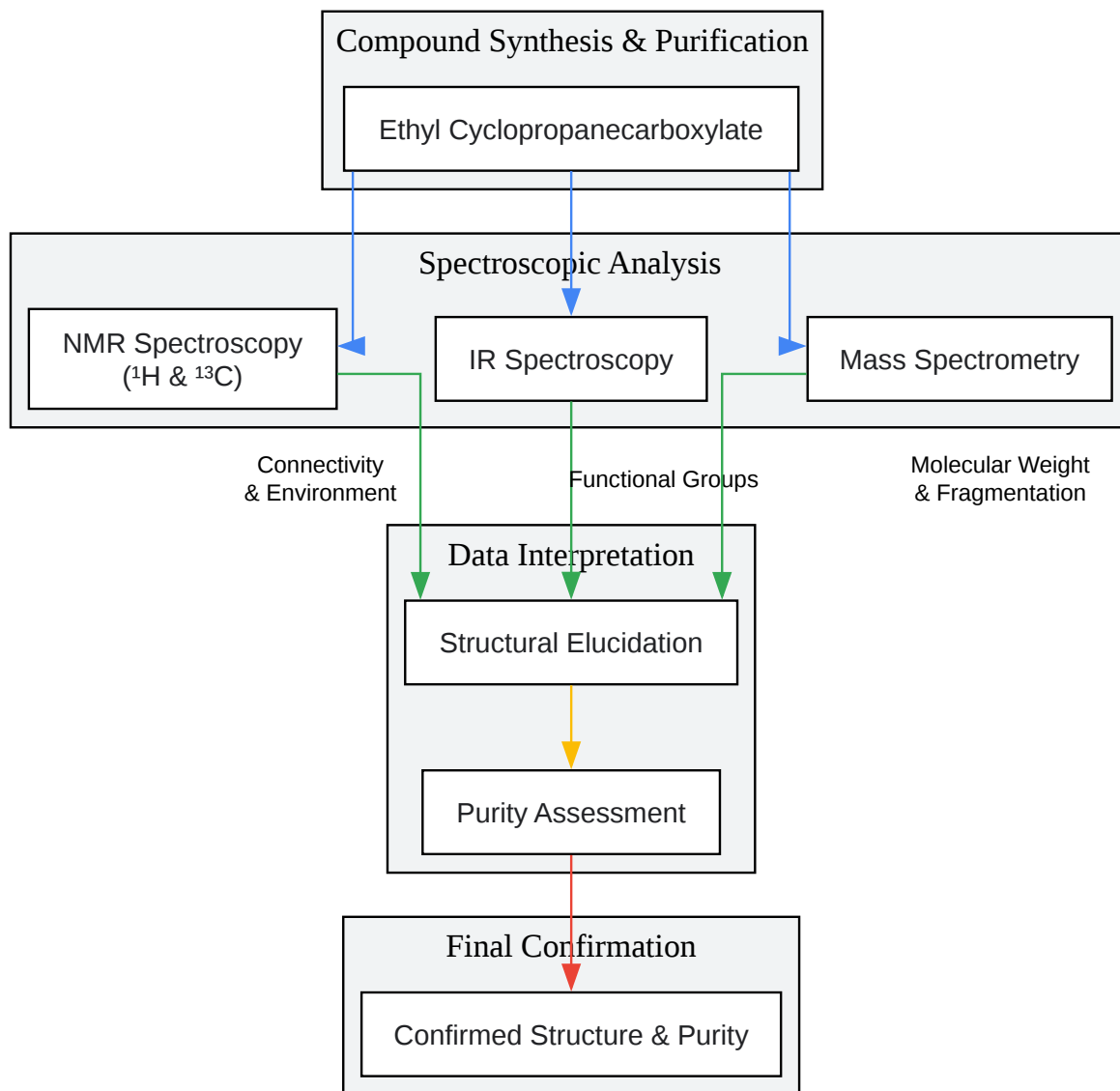
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A dilute solution of **ethyl cyclopropanecarboxylate** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Ionization Parameters:
 - Electron Energy: 70 eV.
 - Ion Source Temperature: 200-250 $^{\circ}\text{C}$.
- Mass Analysis: The instrument is set to scan a mass-to-charge (m/z) range of approximately 10-200 amu.
- Data Acquisition: The relative abundance of each ion is recorded to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **ethyl cyclopropanecarboxylate**.



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References

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